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Abstract

Copanlisib dihydrochloride, a potent intravenous pan-class | phosphatidylinositol 3-kinase
(PI3K) inhibitor, exhibits predominant activity against the PI3K-alpha (PI13K-a) and PI3K-delta
(PI3K-0) isoforms.[1] This dual inhibitory action disrupts key cellular signaling pathways
implicated in the proliferation, survival, and differentiation of malignant B-cells, making it a
targeted therapy for certain hematological malignancies.[2] This technical guide provides a
comprehensive overview of copanlisib dihydrochloride, including its mechanism of action,
pharmacological properties, and key experimental data. Detailed experimental protocols and
visual representations of its signaling pathway and experimental workflows are included to
support further research and development.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous
cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation
of the PISK/AKT/mTOR pathway is a frequent oncogenic driver in various cancers, particularly
in B-cell malignancies where PI3K-0 is highly expressed and plays a crucial role in B-cell
receptor (BCR) signaling.[2][4] The PI3K-a isoform is also implicated in cancer cell proliferation
and survival.[2]
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Copanlisib (formerly BAY 80-6946) is a selective inhibitor of the class | PI3K isoforms.[5] It was
granted accelerated approval by the FDA in 2017 for the treatment of adult patients with
relapsed follicular lymphoma who have received at least two prior systemic therapies.[6][7] Its
intravenous administration allows for intermittent dosing, which may contribute to a
manageable safety profile.[6]

Chemical and Physical Properties

Copanlisib dihydrochloride is the salt form of copanlisib.

Property Value

2-amino-N-{7-methoxy-8-[3-(morpholin-4-
) yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-
Chemical Name
5-yl}pyrimidine-5-carboxamide

dihydrochloride[8]

Molecular Formula C23H30CI2N804[9]

Molecular Weight 553.4 g/mol [9]

CAS Number 1402152-13-9[9]

Appearance White to slightly yellowish lyophilized solid[8]

Mechanism of Action

Copanlisib is an ATP-competitive inhibitor of pan-class | PI3K enzymes, with the highest
potency against the a and & isoforms.[10] By binding to the ATP-binding pocket of the PI3K
enzyme, copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2)
to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This inhibition of PIP3 production
prevents the activation of downstream signaling proteins, most notably the serine/threonine
kinase AKT, and subsequently the mammalian target of rapamycin (mTOR).[2][6] The blockade
of the PIBK/AKT/mTOR pathway ultimately leads to the induction of apoptosis and inhibition of
proliferation in malignant B-cells.[2][5]

Signaling Pathway
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Caption: PISBK/AKT/mTOR signaling pathway and the inhibitory action of copanlisib.

Quantitative Data
In Vitro Potency

Copanlisib demonstrates potent inhibitory activity against the class | PI3K isoforms, with
particularly high potency for the alpha and delta isoforms.

PI3K Isoform IC50 (nM)

PI3K-a 0.5[6][10][11]
PI3K-B 3.7[6][10][11]
PI3K-y 6.4[6][10][11]
PI3K-8 0.7[6][10][11]
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Clinical Efficacy in Relapsed Follicular Lymphoma

(CHRONOS-1 Trial)

The pivotal Phase Il CHRONOS-1 trial evaluated the efficacy of copanlisib in patients with

relapsed or refractory indolent non-Hodgkin lymphoma.[12]

Parameter Value

Overall Response Rate (ORR) 59%[13]
Complete Response (CR) 14%][13]
Partial Response (PR) 44.2%)][1]

Median Duration of Response (DOR)

12.2 months[13]

Median Progression-Free Survival (PFS)

11.2 months[12]

Pharmacokinetic Parameters

Following intravenous administration, copanlisib exhibits linear pharmacokinetics.[5]

Parameter Value
Volume of Distribution (Vd) 871 L[5]
Protein Binding 84.2%[5]

Metabolism

Primarily by CYP3A (>90%) and to a lesser
extent by CYP1A1 (<10%)[5]

Elimination Half-life (t¥%)

39.1 hours[7]

Clearance

17.9 L/hr[14]

Excretion

Feces (64%) and Urine (22%)[15]

Experimental Protocols

PI3K Enzyme Inhibition Assay (Cell-Free)
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This protocol outlines a method to determine the in vitro inhibitory activity of copanlisib against
PI3K isoforms.

e Reagents and Materials:

o

Recombinant human PI3K isoforms (p110a/p85a, p110p/p85a, p11056/p85a, p110y)
o PIP2 substrate

o ATP (with [y-33P]-ATP)

o Copanlisib dihydrochloride

o Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NacCl, 10 mM MgCI2, 1 mM
DTT)

o EDTA solution
o Scintillation counter and plates

e Procedure: a. Prepare serial dilutions of copanlisib in the kinase reaction buffer. b. In a 96-
well plate, add the PI3K enzyme and the PIP2 substrate to each well. c. Add the copanlisib
dilutions to the respective wells. Include a vehicle control (e.g., DMSO). d. Initiate the kinase
reaction by adding the ATP/[y-33P]-ATP mixture. e. Incubate the plate at room temperature
for a specified time (e.g., 60 minutes). f. Stop the reaction by adding an EDTA solution. g.
Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3. h. Wash the
filter plate to remove unincorporated [y-33P]-ATP. i. Measure the radioactivity in each well
using a scintillation counter.

» Data Analysis: a. Calculate the percentage of inhibition for each copanlisib concentration
relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the
copanlisib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-
response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of copanlisib on a
cancer cell line.
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e Reagents and Materials:
o Cancer cell line (e.qg., a follicular lymphoma cell line)
o Complete cell culture medium
o Copanlisib dihydrochloride
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o Solubilization solution (e.g., DMSO or a detergent-based solution)
o 96-well cell culture plates
o Microplate reader

e Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight. b. Prepare serial dilutions of copanlisib in complete cell culture medium. c.
Remove the old medium from the wells and add the copanlisib dilutions. Include a vehicle
control. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2
incubator. e. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells
to form formazan crystals. f. Add the solubilization solution to each well to dissolve the
formazan crystals. g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using
a microplate reader.

o Data Analysis: a. Calculate the percentage of cell viability for each copanlisib concentration
relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the
copanlisib concentration. c. Determine the IC50 value, representing the concentration of
copanlisib that inhibits cell proliferation by 50%.

Experimental Workflow Visualization
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Caption: A generalized workflow for the preclinical and clinical development of copanlisib.
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Conclusion

Copanlisib dihydrochloride is a potent and selective dual inhibitor of PI3K-a and PI3K-4, with
demonstrated clinical activity in relapsed follicular lymphoma. Its mechanism of action,
targeting a key survival pathway in B-cell malignancies, provides a strong rationale for its
therapeutic use. The data and protocols presented in this guide offer a valuable resource for
researchers and drug development professionals working with PI3K inhibitors and related
targeted therapies. Further investigation into combination therapies and mechanisms of
resistance will continue to define the role of copanlisib in the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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